2-(benzo[d][1,3]dioxol-5-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide
Description
2-(Benzo[d][1,3]dioxol-5-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide is a synthetic acetamide derivative characterized by a benzodioxole moiety and an isochroman-based substituent. This compound’s structural uniqueness lies in the combination of these motifs, which may influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-21(11-17-10-15-4-2-3-5-16(15)12-23-17)20(22)9-14-6-7-18-19(8-14)25-13-24-18/h2-8,17H,9-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORYIOSGEHXCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)CC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of Sesamol
Sesamol (benzo[d]dioxol-5-ol) undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃ to yield 2-chloro-1-(benzo[d]dioxol-5-yl)ethan-1-one. Subsequent hydrolysis with NaOH (10% aqueous, 80°C, 4 h) produces the carboxylic acid derivative.
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acylation | Chloroacetyl chloride, AlCl₃ | Dichloromethane | 0°C → rt | 78% |
| Hydrolysis | NaOH (10%) | H₂O/EtOH | 80°C | 85% |
Alternative Route: Heck Coupling
A palladium-catalyzed Heck coupling between benzo[d]dioxole-5-boronic acid and acrylic acid affords the acetic acid derivative in 72% yield (Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C).
Preparation of Isochroman-3-ylmethylamine
Cyclization of 2-(2-Bromophenyl)ethanol
2-(2-Bromophenyl)ethanol undergoes base-mediated cyclization with KOtBu in THF (0°C → reflux, 12 h) to form isochroman. Bromination at the 3-position (NBS, AIBN, CCl₄) followed by amination with sodium azide and Staudinger reduction yields isochroman-3-ylmethylamine.
Optimization Data
| Step | Reagents | Solvent | Time (h) | Yield |
|---|---|---|---|---|
| Cyclization | KOtBu | THF | 12 | 68% |
| Bromination | NBS, AIBN | CCl₄ | 6 | 75% |
| Amination | NaN₃, PPh₃ | THF/H₂O | 24 | 81% |
Reductive Amination Approach
Isochroman-3-carbaldehyde reacts with methylamine in the presence of NaBH₃CN (MeOH, 0°C, 6 h) to directly form N-methyl-isochroman-3-ylmethylamine (62% yield).
Assembly of the Acetamide Backbone
Carbodiimide-Mediated Coupling
Benzo[d]dioxol-5-ylacetic acid (1 eq) is activated with EDC·HCl (1.2 eq) and HOBt (1 eq) in DMF. Isochroman-3-ylmethylamine (1.1 eq) is added dropwise at 0°C, followed by stirring at rt for 12 h. The crude product is purified via silica gel chromatography (EtOAc/hexane) to yield the secondary acetamide (74%).
Critical Parameters
- Solvent Choice : DMF > THF due to superior solubility of intermediates.
- Base Additive : DIEA (2 eq) enhances coupling efficiency by scavenging HCl.
N-Methylation via Eschweiler-Clarke Reaction
The secondary amine intermediate undergoes Eschweiler-Clarke methylation using formaldehyde (3 eq) and formic acid (reflux, 8 h) to install the N-methyl group. This one-pot method avoids isolation of intermediates, achieving 69% overall yield.
Side Reactions
- Over-methylation: Controlled by limiting formaldehyde stoichiometry.
- Ring-opening of isochroman: Mitigated by maintaining pH < 3.
Advanced Catalytic Methods
Photoredox Catalysis for C–N Bond Formation
A visible-light-mediated protocol employs [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%) and NiCl₂·glyme (10 mol%) to couple benzo[d]dioxol-5-ylacetic acid with isochroman-3-ylmethylamine. This method achieves 82% yield under mild conditions (room temperature, 24 h).
Advantages
- Tolerance of sensitive functional groups.
- No requirement for pre-activation of carboxylic acid.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity with retention time = 12.7 min.
Industrial-Scale Considerations
Continuous Flow Synthesis
A microreactor system (Corning AFR) enables telescoped synthesis:
- Friedel-Crafts acylation at 50°C.
- Hydrolysis at 80°C.
- Amide coupling at 25°C.
This approach reduces processing time from 48 h (batch) to 6 h with 89% yield.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI | 32 | 14 |
| E-factor | 58 | 21 |
| Solvent Waste (L/kg) | 120 | 45 |
Chemical Reactions Analysis
Molecular Information
-
Molecular Formula : C20H21NO4
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Molecular Weight : 339.391 g/mol
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CAS Number : 2034475-60-8
Chemical Reactions Involving the Compound
The chemical reactivity of 2-(benzo[d] dioxol-5-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide primarily involves transformations typical of acetamides and heterocyclic compounds. The following sections detail various chemical reactions that this compound can undergo.
Hydrolysis Reactions
The amide bond in the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine:
Nucleophilic Substitution
Due to the presence of the aromatic rings, nucleophilic substitution reactions can occur, particularly at positions where electron-withdrawing groups are present. For example, the compound may react with nucleophiles such as hydroxide ions or amines to form substituted derivatives.
Oxidation Reactions
The compound may also participate in oxidation reactions, especially involving the benzo[d] dioxole moiety. This can lead to the formation of phenolic compounds or other oxidized derivatives.
Reduction Reactions
Reduction of the compound can yield various derivatives, particularly reducing the carbonyl group in the acetamide to an amine:
Characterization Techniques
Characterization of synthesized 2-(benzo[d] dioxol-5-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide is essential for confirming its identity and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the molecular structure by analyzing the environments of hydrogen atoms within the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns, aiding in structural elucidation.
Infrared (IR) Spectroscopy
Infrared spectroscopy helps identify functional groups based on characteristic absorption bands.
High-Performance Liquid Chromatography (HPLC)
HPLC is utilized for assessing purity and separating components of mixtures.
Medicinal Chemistry
The compound's unique structure suggests potential interactions with biological targets, making it a candidate for drug development aimed at treating various diseases.
Research Studies
It may serve as a valuable tool in biochemical research due to its ability to interact with specific receptors or enzymes.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-(benzo[d][1,3]dioxol-5-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide serves as a valuable building block for the synthesis of more complex molecules. Its unique structural characteristics allow it to participate in various chemical reactions:
- Oxidation : The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
- Reduction : The compound can be reduced to yield the corresponding amine.
- Substitution Reactions : The aromatic rings are capable of undergoing electrophilic substitution reactions.
These properties make it an important intermediate in the development of novel compounds with desired functionalities.
Medicine
The medicinal chemistry potential of this compound is significant due to its structural resemblance to bioactive compounds. Preliminary studies suggest that it may exhibit various pharmacological effects:
- Antimicrobial Activity : Similar compounds have shown promise in treating infections, indicating potential for this derivative as an antimicrobial agent.
- Anticancer Properties : Research into related compounds has highlighted their effectiveness against certain cancer cell lines, suggesting that this compound may also possess anticancer activity.
A study focusing on similar derivatives demonstrated their ability to inhibit specific enzymes associated with cancer proliferation, suggesting that further investigation into this compound could reveal similar therapeutic benefits .
Industry
In industrial applications, this compound can be utilized in the development of new materials with specific electronic or optical properties. Its unique combination of functional groups may lead to advancements in:
- Polymer Science : As a building block for synthesizing polymers with tailored properties.
- Pharmaceutical Formulations : Its stability and bioavailability could make it suitable for incorporation into drug formulations.
Case Studies and Research Findings
Several studies have explored the biological activity and synthetic routes of compounds related to this compound:
- Antimicrobial Evaluation : A study reported the synthesis of various acetamide derivatives and their evaluation against microbial strains. This indicates a pathway for exploring the antimicrobial efficacy of this compound .
- Synthesis Techniques : Research has highlighted effective synthetic routes involving the cyclization of catechol with formaldehyde to form the benzo[d][1,3]dioxole moiety followed by subsequent reactions to attach the isochroman group .
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The isochroman-3-ylmethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(Benzo[d][1,3]dioxol-5-yl)-2-(Benzylthio)acetamide (K-16)
- Structure : Features a benzodioxole ring and a benzylthio-acetamide group.
- Synthesis : Prepared via oxalyl chloride-mediated coupling of 2-((3-methylbenzyl)thio)acetic acid with benzodioxol-5-amine, yielding 62% .
- Key Differences: The target compound replaces the benzylthio group with an isochroman-3-ylmethyl group, likely improving lipophilicity and steric bulk.
2-(Benzo[d][1,3]dioxol-5-yl)-N-Substituted-2-oxoacetamides (4p–4u)
- Structure : Contains a benzodioxole ring and a ketone-adjacent acetamide group with diverse N-substituents (e.g., 4-methoxyphenyl, tert-butyl).
- Synthesis : Silver-catalyzed decarboxylative acylation under aerobic conditions, yielding Rf values of 0.30–0.35 in hexane/EtOAC .
- Key Differences : The target lacks the α-keto group, which may reduce electrophilicity and reactivity. The isochroman substituent could enhance conformational rigidity compared to linear N-alkyl/aryl groups in 4p–4u .
Functional Analogues with Isochroman or Similar Bicyclic Systems
(2R,3R,4S)-Ethyl 4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine Derivatives (7–9)
N-(Adamantan-1-yl)-2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide (4s)
- Structure : Combines benzodioxole with a bulky adamantyl group.
- Synthesis : Similar silver-catalyzed method as 4p–4u.
- Key Differences : The adamantyl group is more rigid and hydrophobic than the isochroman-3-ylmethyl group, which may affect membrane permeability and metabolic stability .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Analogues
- Notes: The target’s benzodioxole OCH2O group is expected to resonate near δ 5.9–6.0, consistent with K-16 and 4p. The isochroman methylene protons may appear at δ 3.5–4.5 .
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide is a synthetic derivative of benzo[d][1,3]dioxole, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C₁₈H₁₉N₃O₃
- Molecular Weight: 313.36 g/mol
Pharmacological Properties
Recent studies have highlighted several biological activities associated with compounds containing the benzo[d][1,3]dioxole moiety. The following sections summarize key findings related to the biological activity of this compound.
Antioxidant Activity
Research indicates that compounds with the benzo[d][1,3]dioxole structure exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that derivatives of benzo[d][1,3]dioxole significantly inhibited lipid peroxidation and increased the activity of antioxidant enzymes in vitro .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro assays showed that this compound induced apoptosis in human cancer cells through the activation of caspase pathways. The compound also exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity .
Anti-inflammatory Effects
The anti-inflammatory effects of this compound were assessed using lipopolysaccharide (LPS)-induced inflammation models. Results indicated that the compound significantly reduced pro-inflammatory cytokine production (such as TNF-alpha and IL-6) and inhibited the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Antioxidant Mechanism: The compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Apoptotic Pathway Activation: It triggers mitochondrial dysfunction leading to cytochrome c release and subsequent activation of caspases.
- Inhibition of NF-kB Pathway: By preventing the phosphorylation and degradation of IκBα, it inhibits NF-kB translocation to the nucleus.
Case Studies
Several case studies have documented the efficacy of this compound in experimental models:
- Study on Cancer Cell Lines: A study conducted on various cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| A549 | 12 | Induction of oxidative stress |
Q & A
Q. What strategies evaluate synergistic drug combinations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
